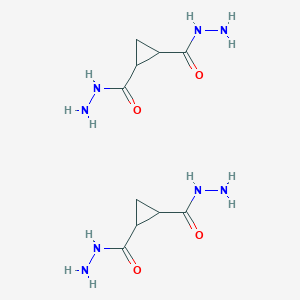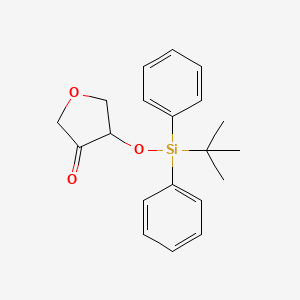
4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2h)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one is a compound that features a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a dihydrofuranone structure. The TBDPS group is known for its stability and resistance to acidic conditions, making it a valuable protecting group in organic synthesis .
Méthodes De Préparation
The synthesis of 4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one typically involves the protection of a hydroxyl group using tert-butyldiphenylsilyl chloride in the presence of a base such as pyridine or 2,6-lutidine. The reaction is often catalyzed by DMAP or imidazole . The synthetic route can be summarized as follows:
Protection of Hydroxyl Group: The hydroxyl group of the dihydrofuranone is reacted with tert-butyldiphenylsilyl chloride in the presence of a base and a catalyst.
Purification: The product is purified using standard techniques such as column chromatography.
Analyse Des Réactions Chimiques
4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dihydrofuranone ring.
Substitution: The TBDPS group can be selectively removed using fluoride sources such as TBAF, allowing for further functionalization.
Common reagents and conditions used in these reactions include:
Oxidation: Oxidizing agents such as PCC or DMP.
Reduction: Reducing agents like NaBH4 or LiAlH4.
Substitution: Fluoride sources like TBAF or TAS-F.
Applications De Recherche Scientifique
4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one is used in various scientific research applications, including:
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Medicinal Chemistry: It serves as a building block for the development of pharmaceutical compounds.
Material Science: The compound’s stability makes it useful in the development of new materials.
Mécanisme D'action
The mechanism of action of 4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one involves the selective protection and deprotection of hydroxyl groups. The TBDPS group provides steric hindrance, protecting the hydroxyl group from unwanted reactions. The compound can be deprotected using fluoride sources, allowing for further functionalization .
Comparaison Avec Des Composés Similaires
4-((tert-Butyldiphenylsilyl)oxy)dihydrofuran-3(2H)-one can be compared with other silyl ether protecting groups such as:
tert-Butyldimethylsilyl (TBDMS): Similar stability but less resistant to acidic conditions compared to TBDPS.
Triisopropylsilyl (TIPS): More stable in the presence of fluoride sources but less stable under acidic conditions compared to TBDPS.
The unique feature of this compound is its increased resistance to acidic hydrolysis and nucleophilic species, making it a preferred choice in complex synthetic routes .
Propriétés
Formule moléculaire |
C20H24O3Si |
|---|---|
Poids moléculaire |
340.5 g/mol |
Nom IUPAC |
4-[tert-butyl(diphenyl)silyl]oxyoxolan-3-one |
InChI |
InChI=1S/C20H24O3Si/c1-20(2,3)24(16-10-6-4-7-11-16,17-12-8-5-9-13-17)23-19-15-22-14-18(19)21/h4-13,19H,14-15H2,1-3H3 |
Clé InChI |
KIGFTIVOAGPZKL-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC3COCC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


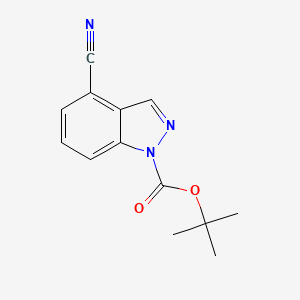
![9-[(3aS,4S,6S,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-2-amino-1H-purin-6-one](/img/structure/B12824432.png)
![2-Vinyl-5,6-dihydro-8H-imidazo[2,1-c][1,4]oxazine](/img/structure/B12824438.png)
![1-(4-fluorophenyl)-4-[(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-trien-12-yl]butan-1-one;hydrochloride](/img/structure/B12824441.png)


![2-Amino-5-methyl-1H-benzo[d]imidazol-6-ol](/img/structure/B12824448.png)
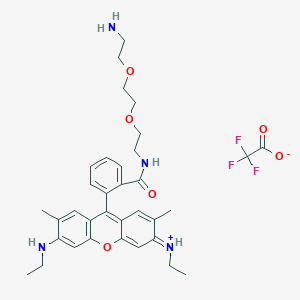
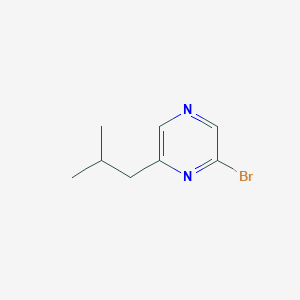
![2-Allyl-1H-benzo[d]imidazole](/img/structure/B12824458.png)
![5-Isopropyl-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B12824459.png)
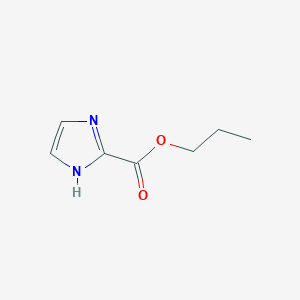
![3-Bromo-5H-benzofuro[3,2-c]carbazole](/img/structure/B12824472.png)
